molecular formula C9H12O3 B8630598 3-(3-Oxo-cyclopent-1-enyl)-propionic acid methyl ester CAS No. 69391-83-9

3-(3-Oxo-cyclopent-1-enyl)-propionic acid methyl ester

Cat. No. B8630598
Key on ui cas rn: 69391-83-9
M. Wt: 168.19 g/mol
InChI Key: KGVGYHPHMLHEME-UHFFFAOYSA-N
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Patent
US06465664B1

Procedure details

General procedure B using (S)-p-tol-BINAP and 3-(3-oxo-cyclopent-1-enyl)-propionic acid methyl ester (0.084 g, 0.5 mmol) gave, after 24 h at 0° C. and flash chromatography (4:1, then 2:1 hexane:ethyl acetate), the title compound as a clear oil (0.075 g, 88% yield). Spectroscopic data were consistent with previously reported data for this compound.15 [α]D25° C.−112° (c 1.3, CHCl3). Conversion of the title compound to the corresponding benzyl ester followed by chiral HPLC analysis (Chiracel OD column) indicated that the title compound was obtained in 91% ee.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.084 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
CC1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1.[CH3:51][O:52][C:53](=[O:62])[CH2:54][CH2:55][C:56]1[CH2:60][CH2:59][C:58](=[O:61])[CH:57]=1.CCCCCC>C(OCC)(=O)C>[CH3:51][O:52][C:53](=[O:62])[CH2:54][CH2:55][CH:56]1[CH2:60][CH2:59][C:58](=[O:61])[CH2:57]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Step Two
Name
Quantity
0.084 g
Type
reactant
Smiles
COC(CCC1=CC(CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave, after 24 h at 0° C.
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
COC(CCC1CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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